1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

Catalog No.
S869868
CAS No.
1269531-44-3
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

CAS Number

1269531-44-3

Product Name

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

IUPAC Name

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11)

InChI Key

QKYJBKAXOWXLNA-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)NC2=CC=CC=N2

Canonical SMILES

C1CC(=O)N(C1=O)NC2=CC=CC=N2

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione (CAS 1269531-44-3) is a neutral, succinimide-protected derivative of 2-pyridylhydrazine. It functions as a highly stable building block and directing group precursor in organic synthesis. By masking the highly reactive and oxidation-prone hydrazine moiety within a pyrrolidine-2,5-dione ring, this compound provides a bench-stable, crystalline solid that retains the essential reactivity of the 2-pyridylamino group [1]. It is primarily procured for the synthesis of N-(2-pyridyl) heterocycles, the installation of bidentate directing groups for transition-metal-catalyzed C-H activation, and specialized electrophilic amination protocols where free hydrazines or their hydrochloride salts exhibit poor chemoselectivity or handling limitations.

Research Fit

Scaffold Identity Direct N–N linkage confirms rigid pyrrolidine-2,5-dione core for SAR studies.
Research Use Intended for fragment-based discovery, crystal engineering, and synthetic applications.
Purity Specification Verify lot-specific purity documentation before critical assays.

Attempting to substitute this compound with free 2-hydrazinopyridine or its dihydrochloride salt often leads to severe process inefficiencies. Free 2-hydrazinopyridine is notoriously sensitive to air and moisture, rapidly degrading into dark, oxidized impurities that poison transition-metal catalysts and depress yields during scale-up [1]. While 2-hydrazinopyridine dihydrochloride mitigates oxidative degradation, its highly hygroscopic nature and requirement for stoichiometric exogenous base during neutralization generate significant salt waste. This salt byproduct can interfere with delicate catalytic cycles and drastically reduce the solubility of intermediates in aprotic solvents. Furthermore, generic N-aminosuccinimides lack the crucial 2-pyridyl nitrogen required for bidentate metal coordination, rendering them ineffective for directing-group applications.

Substitution Risk

Methylene-bridged analogs
Lack direct N–N rigidity; additional rotatable bond may shift conformational landscape and target binding entropy.
N-alkyl succinimides
Differ in H-bond donor acidity and electronic modulation; may not replicate key supramolecular interactions.
Simple N-aryl succinimides
Electron-withdrawing context differs; antibacterial or biological activity profile may require independent evaluation.

Ambient Storage Stability

The succinimide protection of the hydrazine core fundamentally alters the oxidative stability of the molecule. 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione maintains >99% purity over extended periods under ambient atmospheric conditions, whereas free 2-hydrazinopyridine rapidly oxidizes, degrading to <90% purity within weeks if not stored under strictly inert, sub-zero conditions [1].

Evidence DimensionPurity retention under ambient atmospheric conditions (25°C, air)
Target Compound Data>99% purity retained after 6 months
Comparator Or BaselineFree 2-hydrazinopyridine (<90% purity within weeks)
Quantified Difference>10-fold extension in ambient shelf-life without inert gas protection
ConditionsAmbient storage, crystalline solid state

Eliminates the need for specialized cold-chain storage and inert-atmosphere glovebox handling during procurement and manufacturing scale-up.

Rotatable Bonds
Reported
1 vs 2 bonds (N–N vs N–CH₂–N)
Supports rigid scaffold for fragment-based design
Based on crystallographic comparator [1]

Base-Free Activation in Coupling Reactions

Unlike the dihydrochloride salt of 2-hydrazinopyridine, which requires at least two equivalents of an exogenous base (such as triethylamine or sodium carbonate) to liberate the reactive species, 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a neutral precursor. This eliminates the generation of neutralization salts during coupling or amination reactions [1].

Evidence DimensionEquivalents of exogenous base required for activation
Target Compound Data0 equivalents (neutral, protected precursor)
Comparator Or Baseline2-Hydrazinopyridine dihydrochloride (≥2.0 equivalents of base)
Quantified Difference100% reduction in neutralization-derived salt byproducts
ConditionsHomogeneous catalytic coupling in aprotic solvents

Prevents salt-induced catalyst deactivation and simplifies downstream purification in sensitive pharmaceutical intermediate synthesis.

N–H Acidity (pKa)
Data to verify
~1–2 units lower (pKa ~8–10)
May enhance H-bond donor strength in target binding
Estimated from Hammett analysis; requires experimental confirmation

Aprotic Solvent Compatibility

The lipophilic succinimide core significantly enhances the compound's solubility profile in moderately polar aprotic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. In contrast, the highly polar 2-hydrazinopyridine dihydrochloride salt exhibits poor solubility in these media, often necessitating the use of protic solvents that can quench moisture-sensitive catalysts [1].

Evidence DimensionSolubility in moderately polar aprotic solvents (e.g., THF, DCM)
Target Compound DataHigh solubility (>50 mg/mL)
Comparator Or Baseline2-Hydrazinopyridine dihydrochloride (<5 mg/mL)
Quantified Difference>10-fold increase in aprotic solvent solubility
ConditionsStandard room temperature dissolution

Enables the use of a wider range of process solvents, particularly those required for moisture-sensitive transition-metal catalysis.

Boiling Point
Calculated
~342 °C vs ~234 °C (N-alkyl analog)
May influence distillation and high-temperature reaction suitability
Calculated values; verify experimentally for purification protocols

Chemoselectivity in Heterocycle Synthesis

When utilized as a precursor for 1-(2-pyridyl)pyrazoles via reaction with 1,3-diketones, the succinimide-protected form allows for controlled, slow-release condensation. This suppresses the formation of competing bis-hydrazone impurities that commonly plague reactions utilizing highly reactive free 2-hydrazinopyridine, thereby increasing the yield of the target heterocycle [1].

Evidence DimensionYield of targeted 1-(2-pyridyl)pyrazoles during cyclocondensation
Target Compound Data>85% yield (via controlled condensation)
Comparator Or BaselineFree 2-hydrazinopyridine (~60% yield due to bis-hydrazone formation)
Quantified Difference~25% absolute increase in target heterocycle yield
ConditionsCyclocondensation with 1,3-diketones in standard organic solvents

Controlled reactivity minimizes side-product formation, significantly reducing chromatographic purification costs at scale.

C-H Activation Directing Group Synthesis

This compound is the right choice when the 2-pyridylamino moiety must be installed onto complex substrates to enable subsequent Pd- or Ru-catalyzed ortho-functionalization. Its neutral, base-free nature prevents the degradation of base-sensitive functional groups during the directing group installation phase [1].

N-(2-Pyridyl) Heterocycle Preparation

Ideal for the synthesis of pharmaceutical libraries containing N-(2-pyridyl) heterocycles. The controlled release of the hydrazine from the succinimide core maximizes cyclocondensation yields and avoids the formation of polymeric or bis-hydrazone impurities typical of highly reactive free hydrazines [2].

Electrophilic Amination

Procured for advanced amination methodologies where the succinimide acts as a leaving group. This allows for the direct, electrophilic transfer of the 2-pyridylamino group to carbon or heteroatom nucleophiles without the need for harsh oxidative conditions [3].

Bench-Stable Reagent Stockpiling

Highly recommended for laboratories or manufacturing facilities that require a reliable, long-term stockpile of a 2-pyridylhydrazine equivalent. Its exceptional ambient stability eliminates the need to invest in continuous argon-purged, sub-zero storage infrastructure [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based lead discovery (kinase hinge)
Rigid N–N linked pharmacophore
Binding affinity and ligand efficiency in kinase assays
Supramolecular crystal engineering
Cooperative H-bond donor/acceptor network
Co-crystal synthon robustness with pharmaceutical co-formers
Corrosion inhibitor SAR studies
Core pyridinylamino-succinimide motif
Adsorption efficiency and minimal pharmacophore mapping
Antibacterial SAR (Gram-negative)
N–N linkage and pyridine regioisomer profiling
Outer membrane penetration and metabolic stability assessment

XLogP3

0.3

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